molecular formula C20H25N3O B11662842 4-phenyl-N-[(E)-(4-propoxyphenyl)methylidene]-1-piperazinamine

4-phenyl-N-[(E)-(4-propoxyphenyl)methylidene]-1-piperazinamine

Katalognummer: B11662842
Molekulargewicht: 323.4 g/mol
InChI-Schlüssel: VLVSTHDNCRVLQC-HEHNFIMWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-phenyl-N-[(E)-(4-propoxyphenyl)methylidene]-1-piperazinamine is a Schiff base compound, which is a type of chemical compound typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their diverse applications in various fields due to their interesting chemical properties, including their potential in nonlinear optics, coordination chemistry, and pharmacology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-[(E)-(4-propoxyphenyl)methylidene]-1-piperazinamine typically involves the condensation reaction between 4-phenylpiperazine and 4-propoxybenzaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-phenyl-N-[(E)-(4-propoxyphenyl)methylidene]-1-piperazinamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction typically yields the original amine and aldehyde.

Wissenschaftliche Forschungsanwendungen

4-phenyl-N-[(E)-(4-propoxyphenyl)methylidene]-1-piperazinamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-phenyl-N-[(E)-(4-propoxyphenyl)methylidene]-1-piperazinamine involves its interaction with molecular targets such as enzymes or receptors. The Schiff base can form coordination complexes with metal ions, which can then interact with biological molecules. The compound’s pharmacological effects are often attributed to its ability to inhibit specific enzymes or interfere with cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-phenyl-N-[(E)-(4-propoxyphenyl)methylidene]-1-piperazinamine is unique due to its specific structural features, such as the presence of a piperazine ring and a propoxy group

Eigenschaften

Molekularformel

C20H25N3O

Molekulargewicht

323.4 g/mol

IUPAC-Name

(E)-N-(4-phenylpiperazin-1-yl)-1-(4-propoxyphenyl)methanimine

InChI

InChI=1S/C20H25N3O/c1-2-16-24-20-10-8-18(9-11-20)17-21-23-14-12-22(13-15-23)19-6-4-3-5-7-19/h3-11,17H,2,12-16H2,1H3/b21-17+

InChI-Schlüssel

VLVSTHDNCRVLQC-HEHNFIMWSA-N

Isomerische SMILES

CCCOC1=CC=C(C=C1)/C=N/N2CCN(CC2)C3=CC=CC=C3

Kanonische SMILES

CCCOC1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.